N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
Properties
Molecular Formula |
C18H17N5O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N5O3/c1-12(24)19-13-5-4-6-14(11-13)20-17(25)9-8-15-18(26)23-10-3-2-7-16(23)22-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
OKMXOYQKQQFOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=NN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Triphosgene
The pyridotriazinone scaffold is constructed via cyclization of a pyridine-hydrazine precursor. A method adapted from CN102532046A employs triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosgene.
Procedure :
-
Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate to form acethydrazide.
-
Cyclization : Acethydrazide undergoes cyclization with triphosgene in aliphatic solvents (e.g., dichloromethane) at 60–80°C, yielding the triazinone core.
Advantages :
Formation of the Propanamide Linker
Carboxylic Acid Activation
The Sigma-Aldrich compound 3-(4-oxo-4H-pyrido[2,1-c]triazin-3-yl)propanoic acid (CAS 219.2) serves as a key intermediate. Activation to its acid chloride facilitates amide bond formation:
Steps :
-
Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
-
Quenching : Remove excess reagent under vacuum to isolate the acyl chloride.
Conditions :
Coupling with 3-Acetamidoaniline
Amide Bond Formation
The activated acyl chloride reacts with 3-acetamidoaniline in the presence of a base (e.g., triethylamine or DMAP):
Procedure :
-
Reaction : Combine equimolar acyl chloride and 3-acetamidoaniline in dichloromethane.
-
Base : Add triethylamine (1.5 equiv) to scavenge HCl.
-
Work-up : Extract with aqueous NaHCO₃, dry, and purify via recrystallization.
Optimization :
-
Polar aprotic solvents (e.g., DMF) improve solubility but require lower temperatures (0–5°C) to prevent decomposition.
Alternative Routes via Alkylation
Alkylation of Triazinone Intermediates
Adapting methodologies from CN102532046A, alkylation of the triazinone nitrogen with chloroacetone derivatives introduces the propanamide chain:
Steps :
-
Alkylation : Treat the triazinone intermediate with 3-chloropropanoyl chloride in the presence of NaH (60°C, ethanol).
-
Aminolysis : React the alkylated product with 3-acetamidoaniline under refluxing ethanol.
Challenges :
-
Regioselectivity must be controlled to avoid N- vs. O-alkylation.
Comparative Analysis of Methods
Critical Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amide or pyrido[2,1-c][1,2,4]triazin-3-yl moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Biological Activities
N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide exhibits several biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Antiallergic Effects : Research indicates that derivatives of pyrido compounds can exhibit antiallergic activity. This suggests that this compound may also possess similar effects .
- Analgesic Properties : Some studies have reported analgesic activity in related compounds, indicating potential use in pain management therapies .
Potential Applications
Given its biological activities, this compound could have several applications:
- Pharmaceutical Development : The compound may serve as a lead compound for developing new drugs targeting infections or inflammatory conditions.
- Research in Allergies : Its potential antiallergic properties make it a candidate for further investigation in allergy treatments.
- Pain Management : If further studies confirm its analgesic properties, it could be developed into a new class of pain relief medications.
Case Studies and Research Findings
Several studies have highlighted the importance of pyrido derivatives in medicinal chemistry:
- A study published in the Journal of Heterocyclic Chemistry demonstrated the synthesis and biological evaluation of various 4H-pyrido derivatives with promising antiallergic properties .
- Research focusing on the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications can enhance efficacy against specific biological targets.
Mechanism of Action
The mechanism of action of “N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor interaction: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound could intercalate with DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Key Observations :
- This may enhance binding to enzymatic targets .
- Substituent Effects : The 3-acetamidophenyl group in the target compound offers hydrogen-bonding capability, contrasting with the electron-withdrawing 4-chlorophenylsulfanyl group () or methoxy groups (). These differences modulate solubility and target selectivity.
Heterocyclic Core Variations
Compounds with related heterocycles exhibit divergent synthetic and pharmacological profiles:
- Pyrido[5,1-c][1,2,4]triazoles (): Synthesized via regioselective alkylation, these compounds emphasize the importance of N-alkylation patterns on isomer formation. The target compound’s pyrido-triazinone core may offer greater metabolic stability due to reduced reactivity compared to triazoles .
- Pyrazole Derivatives (): A compound with a pyrazole core linked to dichlorophenyl and pyridinyl groups showed 67% yield in synthesis. The target compound’s pyrido-triazinone system likely requires more specialized coupling conditions, reflecting its complex heterocyclic architecture .
- Benzodiazepine Analogues (): Compounds like 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-propanamide highlight the role of fused ring systems in enhancing binding affinity. The pyrido-triazinone’s planar structure may similarly optimize interactions with flat enzymatic pockets .
Physicochemical and Pharmacological Considerations
- Solubility: The acetamido group in the target compound improves water solubility relative to non-polar analogues (e.g., ’s sulfanylpropanamide).
- Bioactivity Trends: Propanamide-linked triazoles () demonstrated neuroprotection against 6-OHDA-induced cytotoxicity, suggesting that the target compound’s pyrido-triazinone moiety could similarly mitigate oxidative stress, though empirical validation is needed .
- Synthetic Challenges: The pyrido-triazinone core demands precise regioselective reactions, akin to the regioselective alkylation methods described in , to avoid isomer formation .
Biological Activity
N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide, also known by its CAS number 1435905-33-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₈H₁₇N₅O₃
- Molecular Weight: 351.4 g/mol
| Property | Value |
|---|---|
| CAS Number | 1435905-33-1 |
| Molecular Formula | C₁₈H₁₇N₅O₃ |
| Molecular Weight | 351.4 g/mol |
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target kinases similar to those inhibited by other pyrido[2,3-d]pyrimidine compounds which have demonstrated potent anticancer activity .
- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties against various cancer cell lines. It may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), NCI-H1975 (non-small cell lung cancer), and others.
- IC50 Values : Specific IC50 values are yet to be reported for this compound; however, related compounds in the pyrido-triazine class have shown IC50 values in the nanomolar range .
Case Studies
A notable case study involved the synthesis and evaluation of related pyrido[2,1-c][1,2,4]triazin compounds which indicated promising results in inhibiting tumor growth and reducing cell viability in targeted cancer types. These studies suggest that structural modifications can enhance biological activity and selectivity towards specific cancer targets .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with related compounds is useful:
| Compound Name | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | 13 | EGFR L858R/T790M | Kinase Inhibitor |
| Thienopyrimidine-like structures | <50 | Various Cancer Cells | Antitumor Activity |
| N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c]...) | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
